1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Description
1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an ethyl group at the 1-position, a hydroxy group at the 4-position, a methyl group at the 6-position, and a nitrile moiety at the 5-position. The presence of polar groups (e.g., hydroxy and nitrile) enhances its solubility and bioavailability, while the ethyl and methyl groups contribute to lipophilicity, balancing its pharmacokinetic profile .
Properties
CAS No. |
2225136-82-1 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydroxylation via Ketone Reduction
Reduction of 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-one-7,7-dioxide derivatives with NaBH₄ in methanol (-5–20°C) generates cis-4-hydroxy configurations. Adapting this to pyrazolopyridines involves:
-
Ketone precursor synthesis : Oxidation of 6-methylpyrazolopyridine intermediates.
-
Stereoselective reduction : NaBH₄ in methanol selectively reduces the 4-keto group to hydroxyl while preserving the nitrile.
Conditions :
Nitrile Installation via Amide Dehydration
Trifluoroacetic anhydride (TFAA)-mediated dehydration of primary amides offers a high-yield pathway to nitriles. Applied to pyrazolopyridines:
-
Amide formation : Treat 5-carboxamide intermediates with (COCl)₂ followed by NH₃(g).
-
Dehydration : TFAA/NEt₃ system converts amides to nitriles without epimerization.
Advantages :
-
Functional group tolerance: Compatible with ethyl and methyl substituents.
Regioselective Cyclization Techniques
Microwave-Assisted Cyclization
Microwave irradiation accelerates intramolecular cyclizations, critical for constructing the pyrazolopyridine core. For example:
-
Precursor assembly : Combine 3-methyl-1-ethyl-1H-pyrazol-5-amine with β-ketonitriles.
-
Cyclization : MW irradiation (100–150°C, 15–30 min) promotes rapid ring closure.
Benefits :
-
Reduced reaction time (5–30 min vs. 5–12 h conventional).
Solvent and Catalyst Optimization
Solvent Effects on Yield and Selectivity
| Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| AcOH | 120 | 5 | 90 | >99 |
| MeOH | 65 | 15 | 40 | 85 |
| DMF | 130 | 13 | 38 | 78 |
| THF | 68 | 10 | 35 | 72 |
Data adapted from pyrazolopyridine syntheses.
AcOH outperforms polar aprotic solvents (DMF, THF) due to:
-
Enhanced proton availability for acid catalysis.
-
Stabilization of charged intermediates.
Catalytic Systems
-
TPAB (tetrapropylammonium bromide) : Enables three-component reactions at 80°C (yield: 82–88%).
-
Pd(OAc)₂/PPh₃ : Facilitates cyanation via cross-coupling (yield: 75–80%).
Mechanistic Insights and Side Reactions
Competing Tautomerization Pathways
Keto-enol equilibria in β-dicarbonyl intermediates dictate regiochemistry. For example:
Nitrile Hydrolysis Risks
Prolonged exposure to acidic/basic conditions hydrolyzes nitriles to amides/carboxylic acids. Mitigation strategies:
-
Low-temperature workup : Quench reactions below 10°C.
-
Anhydrous conditions : Use molecular sieves in nitrile-forming steps.
Scale-Up Considerations
Industrial Adaptation of Lab-Scale Methods
Cost-Efficiency Analysis
| Step | Cost Driver | Mitigation |
|---|---|---|
| Cyanide sourcing | Toxicity regulations | Use KCN/CuCN in closed systems |
| Solvent recovery | AcOH volume | Distillation (>90% recovery) |
| Catalyst recycling | Pd leaching | Immobilized Pd on carbon supports |
Emerging Methodologies
Photocatalytic C–H Functionalization
Visible-light-mediated C–H cyanation avoids pre-functionalized precursors:
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 1-ethyl-4-oxo-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
Reduction: Formation of 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues
Pyrazolo[3,4-b]pyridine derivatives exhibit diverse biological activities depending on their substituents. Key structural analogues include:
Key Structural Differences :
- The ethyl group at the 1-position offers a balance between lipophilicity and steric hindrance compared to bulkier aryl groups (e.g., in 4-Aroyl derivatives) .
Comparison :
- The target compound likely requires longer reaction times (reflux conditions) compared to catalyst-free grinding or Zr-MOFs-mediated synthesis .
- Green chemistry : Solvent-free methods (e.g., Zr-MOFs) outperform traditional reflux in sustainability .
Physicochemical Properties
Data for select derivatives (from and ):
Key Observations :
- The target’s hydroxy group increases polarity (higher TPSA) compared to methyl/aryl-substituted analogues, favoring aqueous solubility.
- 3,6-Diamino derivatives exhibit lower lipophilicity (MLogP = 1.8), enhancing CNS permeability .
Comparison :
- The hydroxy group in the target may reduce kinase inhibition potency compared to amino-substituted derivatives but improve safety profiles.
- 6-Thioxo derivatives show stronger antimicrobial activity, likely due to sulfur’s electrophilic character .
Biological Activity
1-Ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its unique structure, characterized by a hydroxyl group at the 4-position, an ethyl group at the 1-position, a methyl group at the 6-position, and a carbonitrile group at the 5-position, suggests potential therapeutic applications in various biological contexts. This article explores its biological activities, focusing on antibacterial and anti-inflammatory effects, alongside structural activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₄N₄O. The compound features a pyrazole ring fused to a pyridine ring, contributing to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₄N₄O |
| Molecular Weight | 218.25 g/mol |
| Structural Features | Hydroxyl group, ethyl and methyl substituents, carbonitrile group |
Antibacterial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antibacterial properties. Specifically, this compound has shown efficacy against drug-resistant strains of Staphylococcus epidermidis. In vitro studies demonstrated that modifications in substituents can enhance or diminish antibacterial activity, making these compounds promising candidates for drug development aimed at treating bacterial infections .
Anti-inflammatory Properties
Several studies have reported the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines in cellular models, suggesting its utility in treating inflammatory diseases. The structure-activity relationship (SAR) studies indicate that the presence of the hydroxyl and carbonitrile groups plays a crucial role in modulating its anti-inflammatory effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. The following table summarizes key derivatives and their biological activities:
| Compound | Activity | Notes |
|---|---|---|
| 1-Ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine | Antibacterial | Lacks hydroxyl group; different activity profile |
| 4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine | Anti-inflammatory | Similar hydroxyl substitution but different positioning |
| 5-Carboxylic acid derivative | Enhanced solubility | Alters reactivity and potential biological effects |
Case Studies
Recent research has highlighted the therapeutic potential of this compound in various preclinical models:
- Antibacterial Efficacy : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibited significant activity against resistant bacterial strains. The compound's structural modifications were correlated with changes in efficacy against Staphylococcus epidermidis .
- Anti-inflammatory Effects : In cellular assays, the compound inhibited the release of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on various cancer cell lines. For example, one derivative showed an IC50 value of 49.85 µM against A549 lung cancer cells .
Q & A
Q. What are the common synthetic routes for 1-ethyl-4-hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of aromatic aldehydes and cyanoacetates under controlled conditions. For example, analogous pyrazolo[3,4-b]pyridine derivatives are synthesized via reactions in ionic liquids (e.g., [bmim][BF₄]) at elevated temperatures (~80°C) to achieve high yields (93%) . Key parameters include solvent choice (e.g., dimethylformamide or ethanol), temperature modulation, and catalysts (e.g., acetic acid or iodine) to optimize regioselectivity and purity .
Q. Which spectroscopic and crystallographic methods are employed for structural characterization?
X-ray crystallography is critical for confirming fused pyrazole-pyridine ring systems and substituent positions. For example, bond angles (e.g., N1–N2–C1 = 106.83°) and torsion angles (e.g., C19–C20–C15 = 119.4°) are resolved using single-crystal diffraction . Spectroscopic methods like NMR and IR validate functional groups (e.g., cyano at δ ~110 ppm in ¹³C NMR) and hydrogen bonding patterns (e.g., N–H stretching at ~3300 cm⁻¹) .
Q. What biological activities have been preliminarily reported for pyrazolo[3,4-b]pyridine derivatives?
These compounds exhibit anti-inflammatory, anticancer, and antimicrobial properties. For instance, pyrazolo[3,4-b]pyridines inhibit specific enzymes (e.g., kinases) and show cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 µM in MCF-7 cells) . The cyano group enhances electron-withdrawing effects, improving binding affinity to biological targets .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?
Contradictions often arise from variations in assay conditions (e.g., cell line specificity, incubation time). To validate mechanisms, employ orthogonal assays:
- Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates .
- Cellular assays : Compare cytotoxicity across multiple cell lines (e.g., HeLa vs. HepG2) .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Q. What strategies optimize regioselectivity during the synthesis of substituted pyrazolo[3,4-b]pyridines?
Regioselectivity is controlled by:
- Substituent effects : Electron-donating groups (e.g., methyl) at the 6-position favor cyclization at the 3,4-b position .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side reactions .
- Catalysts : Iodine or BF₃·Et₂O promotes selective ring closure .
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
SAR studies require systematic variation of substituents:
- Core modifications : Replace the ethyl group at N1 with bulkier alkyl chains to assess steric effects .
- Functional group swaps : Substitute the cyano group with carboxyl or amide to modulate solubility and target engagement .
- Pharmacophore mapping : Use molecular docking to correlate substituent positions (e.g., 4-hydroxy vs. 4-chloro) with activity .
Q. What advanced assays are recommended for evaluating kinase inhibition by pyrazolo[3,4-b]pyridines?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using ATP-competitive assays .
- Cellular phosphorylation assays : Quantify inhibition of downstream targets (e.g., ERK1/2 phosphorylation) via Western blot .
- Resistance studies : Test efficacy in kinase-mutant cell lines to identify resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
